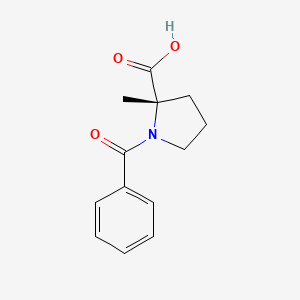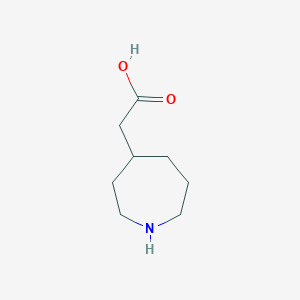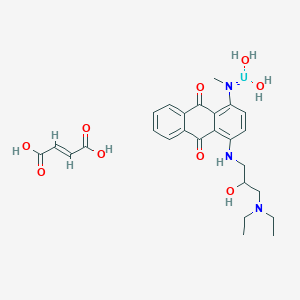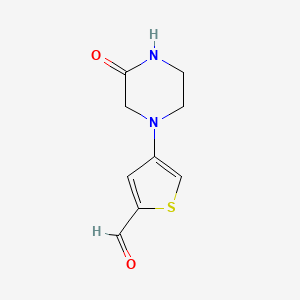
Phthalocyaninatoiron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalocyaninatoiron is a coordination compound consisting of an iron ion centrally coordinated to a phthalocyanine ligand. The phthalocyanine ligand is a large, planar, aromatic macrocycle composed of four isoindole units linked by nitrogen atoms. This compound is known for its intense blue-green color and is used in various applications due to its stability and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phthalocyaninatoiron can be synthesized through several methods. One common approach involves the cyclotetramerization of phthalonitrile in the presence of an iron salt, such as iron(II) chloride, under high-temperature conditions. The reaction typically requires a solvent like n-pentanol and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
Another method involves the electrosynthesis of phthalocyanine complexes, which provides a one-stage, room-temperature preparation. This method is advantageous due to its simplicity and the ability to control the reaction conditions precisely .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclotetramerization reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through recrystallization and other separation techniques to ensure high quality .
Análisis De Reacciones Químicas
Types of Reactions
Phthalocyaninatoiron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form higher oxidation states of iron, such as iron(III) phthalocyanine.
Substitution: Axial ligand substitution reactions involve the replacement of ligands coordinated to the iron center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide
Reducing Agents: Sodium borohydride
Solvents: Dimethyl sulfoxide, acetone, benzene
Bases: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
Major Products Formed
Oxidation: Iron(III) phthalocyanine
Reduction: Iron(I) phthalocyanine
Substitution: Various substituted this compound complexes depending on the ligands used.
Aplicaciones Científicas De Investigación
Phthalocyaninatoiron has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of phthalocyaninatoiron involves its ability to coordinate with various substrates and facilitate electron transfer reactions. The iron center can undergo changes in oxidation state, allowing it to participate in redox reactions. The phthalocyanine ligand provides a stable framework that supports these reactions and enhances the compound’s electronic properties .
Comparación Con Compuestos Similares
Phthalocyaninatoiron is unique due to its stability, electronic properties, and versatility in various applications. Similar compounds include:
Phthalocyaninatocobalt: Similar structure but with cobalt as the central metal ion.
Phthalocyaninatocopper: Contains copper as the central metal ion and is used in dye and pigment production.
Phthalocyaninatonickel: Nickel-centered phthalocyanine with applications in electronic devices and catalysis.
This compound stands out due to its specific electronic properties and stability, making it suitable for a broader range of applications compared to its counterparts .
Propiedades
Fórmula molecular |
C32H16FeN8 |
|---|---|
Peso molecular |
568.4 g/mol |
Nombre IUPAC |
iron;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |
InChI |
InChI=1S/C32H16N8.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H; |
Clave InChI |
UHKHUAHIAZQAED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)


![tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13154360.png)





